Cefamandole Impurity A Cefamandole Impurity A an impurity of Cefamandole
Brand Name: Vulcanchem
CAS No.: 36922-15-3
VCID: VC0193758
InChI: InChI=1S/C20H20N6O6S2/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31)/t13-,15-,18-/m1/s1
SMILES:
Molecular Formula: C20H20N6O6S2
Molecular Weight: 504.5 g/mol

Cefamandole Impurity A

CAS No.: 36922-15-3

Cat. No.: VC0193758

Molecular Formula: C20H20N6O6S2

Molecular Weight: 504.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefamandole Impurity A - 36922-15-3

Specification

CAS No. 36922-15-3
Molecular Formula C20H20N6O6S2
Molecular Weight 504.5 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C20H20N6O6S2/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31)/t13-,15-,18-/m1/s1
Standard InChI Key GMOWDNMIMITXAA-DDUZABMNSA-N
Isomeric SMILES CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O
Canonical SMILES CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O

Introduction

Chemical Properties and Structure

Chemical Identification and Nomenclature

ParameterValueReference
CAS Number1947364-12-6
Alternative CAS Number36922-15-3
Molecular FormulaC17H16N2O6S
Alternative FormulaC20H20N6O6S2
Another Reported FormulaC16H16N2O6S
Molecular Weight376.38 g/mol
Alternative Weight504.5 g/mol
Another Reported Weight364.4 g/mol

Analytical Methods for Detection and Characterization

Chromatographic Techniques

Modern pharmaceutical analysis employs sophisticated analytical methods to detect and quantify Cefamandole Impurity A. Among these, high-performance liquid chromatography (HPLC) stands as the primary technique used for impurity profiling.

Reversed-phase high-performance liquid chromatography (RP-HPLC) has been specifically developed to effectively separate unknown impurities in cefamandole nafate . This method offers high resolution and sensitivity, making it suitable for detecting low levels of impurities in pharmaceutical preparations. Additionally, high-performance size exclusion chromatography (HPSEC) methods have been employed to separate polymerized impurities that may include or relate to Cefamandole Impurity A .

Mass Spectrometry Applications

Mass spectrometry has proven invaluable in the structural elucidation of cefamandole impurities. Liquid chromatography-tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) has been applied to characterize the structures of various impurities, including Cefamandole Impurity A . This technique provides high-resolution data that enables precise identification of molecular structures.

Research has shown that the structures of 19 unknown impurities in cefamandole nafate were elucidated based on high-resolution MSn data with both positive and negative modes, assisted by UV spectra and stress testing . This comprehensive approach allows for the distinction between closely related structures, such as isomers, which is crucial for accurate impurity profiling.

ImpurityChemical NameMolecular FormulaMolecular Weight
Cefamandole nafateParent compoundC19H17N6NaO6S2512.5
Cefamandole sodiumSalt formC18H17NaO5S2484.5
Impurity AFormylmandeloyl-7-amino-desacetoxy-cephalosporanic acidC16H16N2O6S364.4
Impurity CO-acetylcefamandoleC18H20N6O6S2480.5
Impurity D1-methyl-1H-tetrazole-5-thiolC2H4N4S16.145
Impurity EFormylmandeloyl-7-ACAC19H18N2O8S434.4

These data highlight the complexity of the impurity profile and the importance of comprehensive analytical methods for their detection and control .

Formation Mechanisms

Research has provided insights into the formation mechanisms of degradation impurities in cefamandole nafate, including Impurity A. These studies have revealed that certain impurities arise from specific degradation pathways related to the chemical instability of the beta-lactam ring and side-chain modifications .

The elucidation of these formation mechanisms has important implications for improving manufacturing processes and storage conditions. By understanding how Impurity A forms, pharmaceutical manufacturers can implement strategies to reduce its occurrence in the final product, thereby enhancing drug quality and safety .

Significance in Pharmaceutical Quality Control

Regulatory Considerations

Current Research Trends

Advanced Analytical Methods

Current research efforts are focused on developing more sensitive and selective analytical methods for the detection and characterization of Cefamandole Impurity A. Recent studies have employed state-of-the-art techniques such as high-resolution mass spectrometry and sophisticated chromatographic methods to improve the accuracy and reliability of impurity profiling .

These advanced analytical approaches allow for the detection of impurities at increasingly lower concentrations, enabling better quality control and potentially leading to safer pharmaceutical products. The application of these techniques has already revealed previously unknown impurities and degradation pathways in cefamandole preparations.

Stability Improvement Strategies

Research into the formation mechanisms of Cefamandole Impurity A has led to the development of strategies to improve the stability of cefamandole-based medications. By understanding the chemical processes that lead to the formation of this impurity, pharmaceutical scientists can design more stable formulations and optimize manufacturing processes .

These stability improvement strategies may include modifications to synthesis routes, formulation components, or storage conditions. The goal is to minimize the formation of Impurity A during manufacturing and storage, thereby extending the shelf life of cefamandole products and ensuring their efficacy throughout their intended use period.

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